

Potential off-target effects of PF-4136309

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Compound of Interest		
Compound Name:	PF-4136309	
Cat. No.:	B3158423	Get Quote

Technical Support Center: PF-4136309

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **PF-4136309**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **PF-4136309**?

PF-4136309, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Its primary mechanism involves binding to CCR2 and preventing the interaction of its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[2][3] This inhibition blocks downstream signaling pathways, ultimately hindering the migration of monocytes and macrophages to sites of inflammation and tumors.[2]

Q2: What are the known off-target effects of **PF-4136309**?

The primary documented off-target effect of **PF-4136309** is the weak inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][3][5] In vitro studies have shown that **PF-4136309** inhibits the hERG potassium current with an IC50 of 20 μ M.[1][3] It is important to note that the compound has demonstrated high selectivity for CCR2 over a panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters at a concentration of 1 μ M.[3]



Q3: Does PF-4136309 interact with cytochrome P450 (CYP) enzymes?

PF-4136309 is not a significant inhibitor of major cytochrome P450 enzymes.[1] Studies have shown that the IC50 values against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are all greater than 30 μ M.[1] Furthermore, it does not induce CYP enzymes at concentrations up to 30 μ M.[1]

Q4: Were any significant adverse effects observed in clinical trials that could be attributed to off-target effects?

A Phase 1b clinical trial of **PF-4136309** in combination with nab-paclitaxel and gemcitabine for metastatic pancreatic ductal adenocarcinoma reported a high incidence of pulmonary toxicity. [6] While the synergistic effect with the combination therapy is a concern, a direct causal link to a specific off-target effect of **PF-4136309** alone was not definitively established in the study.[6] Other dose-limiting toxicities observed included dysesthesia, diarrhea, and hypokalemia.[6]

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed in my in vitro experiment.

- Question: I am observing a cellular response that is not consistent with CCR2 inhibition.
 Could this be an off-target effect of PF-4136309?
- Answer: It is possible. While PF-4136309 is highly selective, off-target effects can occur, especially at higher concentrations. The known off-target activity is on the hERG channel, which could affect cellular electrophysiology.[1][3] Consider the following troubleshooting steps:
 - Confirm On-Target Engagement: Verify that you are observing inhibition of CCR2 signaling. You can measure downstream effects such as inhibition of CCL2-induced calcium mobilization or ERK phosphorylation.[1]
 - Dose-Response Analysis: Perform a dose-response experiment. Off-target effects may have a different potency profile compared to the on-target effect.
 - Use a Structurally Different CCR2 Antagonist: If possible, use another CCR2 inhibitor with a different chemical structure. If the unexpected phenotype persists, it might be related to



the CCR2 pathway itself. If it disappears, it is more likely an off-target effect specific to **PF-4136309**.

 hERG Channel Blockade Assessment: If your cellular model is sensitive to changes in potassium channel activity (e.g., cardiomyocytes, neurons), consider assays to assess hERG channel function.

Issue 2: In vivo model shows unexpected toxicity.

- Question: My animal model is exhibiting adverse effects not typically associated with CCR2 antagonism. How can I investigate if this is due to an off-target effect of PF-4136309?
- Answer: Unexplained in vivo toxicity should be carefully investigated.
 - Pharmacokinetic Analysis: Ensure that the drug exposure levels in your model are within the expected therapeutic range. High concentrations can increase the likelihood of offtarget effects. PF-4136309 has shown good oral bioavailability in rats and dogs.[1][3]
 - Histopathological Examination: Conduct a thorough histopathological analysis of major organs to identify any tissue-specific damage that might point towards an off-target liability.
 - Cardiovascular Monitoring: Given the known weak interaction with the hERG channel, consider monitoring cardiovascular parameters (e.g., ECG) in your animal model, especially at higher doses.

Data on On-Target and Off-Target Activity

Table 1: On-Target Potency of **PF-4136309**



Target	Species	Assay	IC50
CCR2	Human	Radioligand Binding	5.2 nM
CCR2	Mouse	Radioligand Binding	17 nM
CCR2	Rat	Radioligand Binding	13 nM
CCR2	Human	Chemotaxis Assay	3.9 nM
CCR2	Mouse	Chemotaxis Assay	16 nM
CCR2	Rat	Chemotaxis Assay	2.8 nM
CCR2	Human	Whole Blood Assay	19 nM
CCR2-mediated Signaling	Human	Calcium Mobilization	3.3 nM
CCR2-mediated Signaling	Human	ERK Phosphorylation	0.5 nM

Data sourced from MedChemExpress.[1]

Table 2: Off-Target Activity of PF-4136309



Potential Off-Target	Assay	IC50
hERG Potassium Channel	Patch Clamp	20 μΜ
Cytochrome P450 1A2 (CYP1A2)	Inhibition Assay	>30 µM
Cytochrome P450 2C9 (CYP2C9)	Inhibition Assay	>30 µM
Cytochrome P450 2C19 (CYP2C19)	Inhibition Assay	>30 µM
Cytochrome P450 2D6 (CYP2D6)	Inhibition Assay	>30 µM
Cytochrome P450 3A4 (CYP3A4)	Inhibition Assay	>30 µM

Data sourced from MedChemExpress and an article in ACS Medicinal Chemistry Letters.[1][3]

Experimental Protocols

1. Chemotaxis Assay

This protocol provides a general workflow for assessing the inhibitory effect of **PF-4136309** on CCR2-mediated cell migration.

- Cell Preparation: Isolate primary monocytes or use a cell line expressing CCR2 (e.g., THP-1).
- Compound Incubation: Pre-incubate the cells with varying concentrations of PF-4136309 or vehicle control.
- Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). Add a solution containing CCL2 to the lower chamber.
- Cell Migration: Place the cell suspension in the upper chamber, separated from the lower chamber by a porous membrane.



- Incubation: Incubate the chamber to allow for cell migration towards the chemoattractant.
- Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, staining, or using a plate reader-based method.
- Data Analysis: Calculate the percentage of inhibition of migration at each concentration of PF-4136309 and determine the IC50 value.

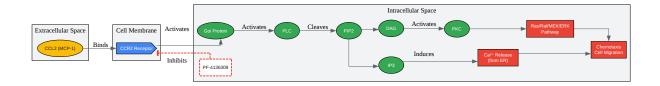
2. hERG Patch Clamp Assay

This protocol outlines the key steps for evaluating the effect of **PF-4136309** on the hERG potassium channel.

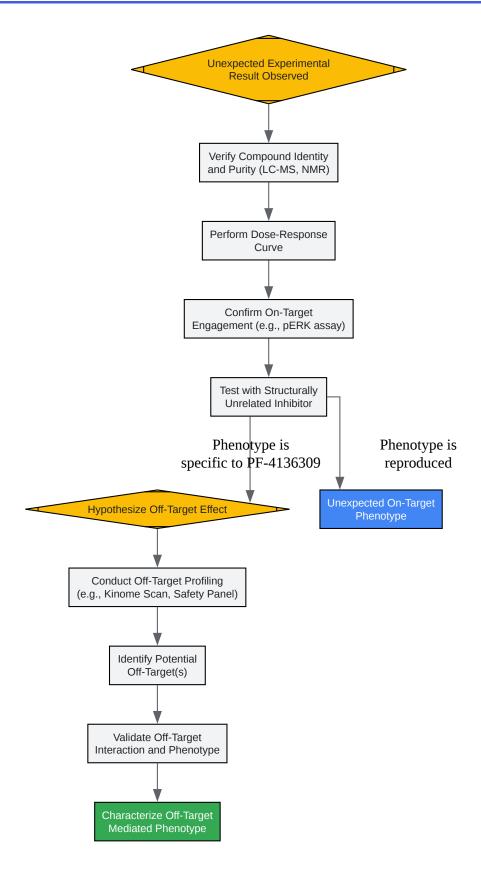
- Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293).
- Electrophysiology Setup: Employ a whole-cell patch-clamp setup.
- Cell Clamping: Establish a whole-cell recording configuration on a single cell.
- Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.
- Compound Application: Perfuse the cell with a control solution, followed by solutions containing increasing concentrations of PF-4136309.
- Current Measurement: Record the hERG current at each compound concentration.
- Data Analysis: Measure the reduction in the hERG tail current amplitude in the presence of PF-4136309. Calculate the percentage of inhibition and determine the IC50 value.

Visualizations









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